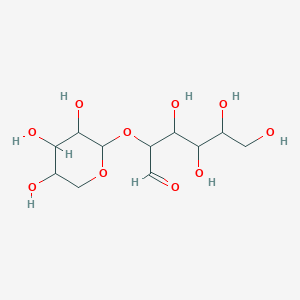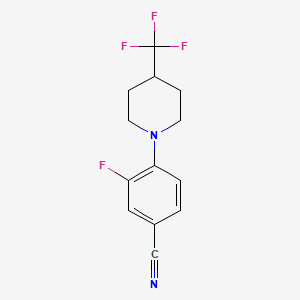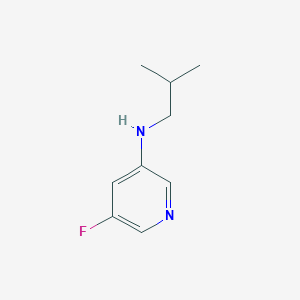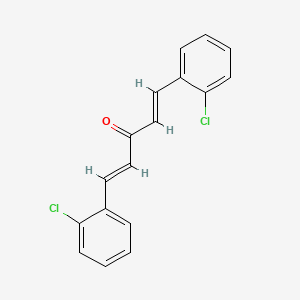![molecular formula C17H10F3NO2 B12077896 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene CAS No. 1450995-51-3](/img/structure/B12077896.png)
2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene typically involves the nitration of 3-(2-(trifluoromethyl)-phenyl)naphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitro group using nitrating agents.
Purification: Removal of by-products and unreacted starting materials through recrystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through analytical techniques such as HPLC or NMR spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: 2-Amino-3-(2-(trifluoromethyl)-phenyl)naphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-3-(trifluoromethyl)phenol
- 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
- 2-Nitro-4-(trifluoromethyl)phenol
Uniqueness
2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene is unique due to the combination of its nitro and trifluoromethyl groups attached to a naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1450995-51-3 |
|---|---|
Formule moléculaire |
C17H10F3NO2 |
Poids moléculaire |
317.26 g/mol |
Nom IUPAC |
2-nitro-3-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)21(22)23/h1-10H |
Clé InChI |
FTTGOYFKUDEYOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



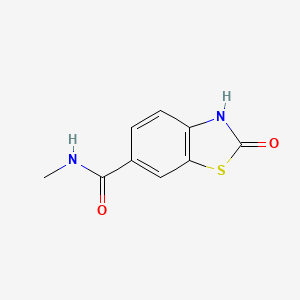


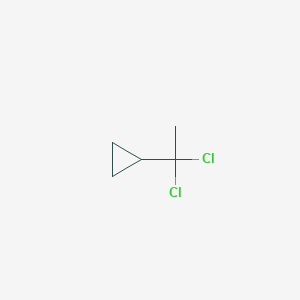
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)
